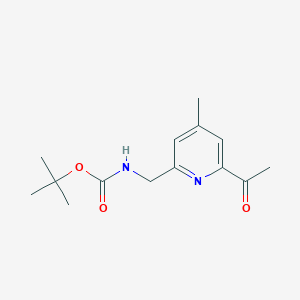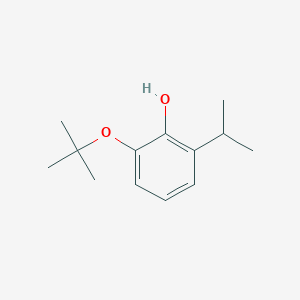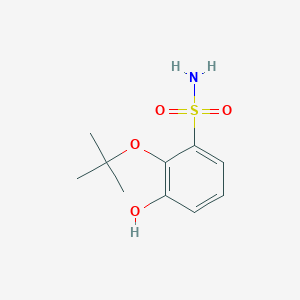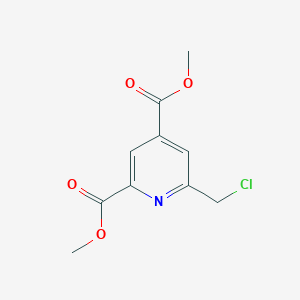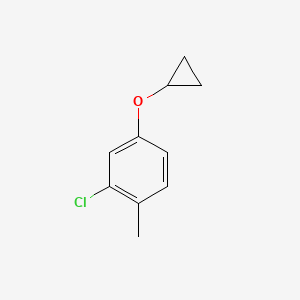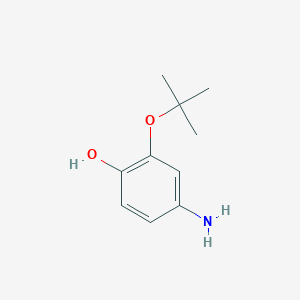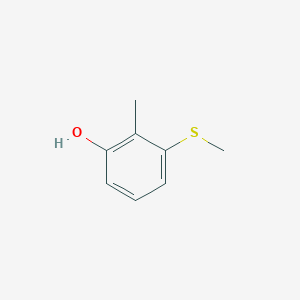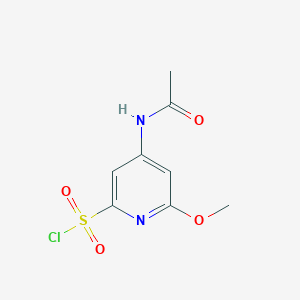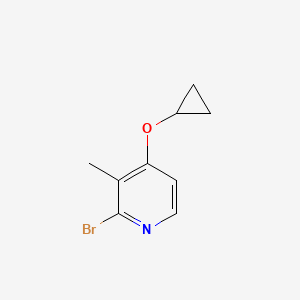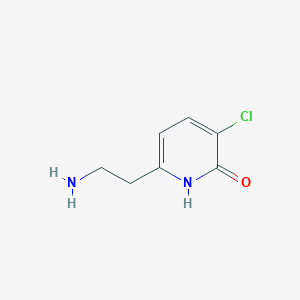
6-(2-Aminoethyl)-3-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-3-chloropyridin-2-OL is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-3-chloropyridin-2-OL can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridine with 2-aminoethanol. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the aminoethyl group.
Another method involves the reduction of 6-(2-Nitroethyl)-3-chloropyridin-2-OL using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are usually carried out in batch reactors or continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-3-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
6-(2-Aminoethyl)-3-chloropyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-3-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6-(2-Aminoethyl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloropyridine: Lacks the aminoethyl group, making it less versatile in forming hydrogen bonds and electrostatic interactions.
2-Aminoethylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
6-(2-Aminoethyl)-3-chloropyridin-2-OL is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
6-(2-aminoethyl)-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-5(3-4-9)10-7(6)11/h1-2H,3-4,9H2,(H,10,11) |
InChIキー |
WENWPQCTASXGRK-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C(=C1)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


